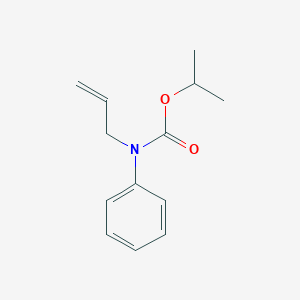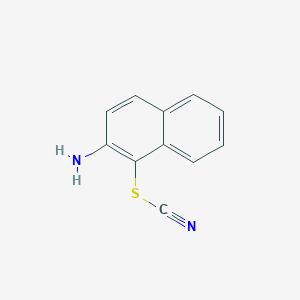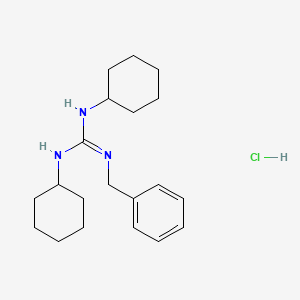![molecular formula C19H18N2O7S2 B14741550 4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid CAS No. 6271-17-6](/img/structure/B14741550.png)
4-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its distinctive characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid typically involves a multi-step process. One common method includes the condensation reaction between 4-(dimethylamino)benzaldehyde and 5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial production .
化学反応の分析
Types of Reactions
4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
作用機序
The mechanism of action of 4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)benzaldehyde
- 5-Hydroxynaphthalene-2,7-disulfonic acid
- 4-(Dimethylamino)phenylhydrazine
Uniqueness
4-({(E)-[4-(Dimethylamino)phenyl]methylidene}amino)-5-hydroxynaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
特性
CAS番号 |
6271-17-6 |
|---|---|
分子式 |
C19H18N2O7S2 |
分子量 |
450.5 g/mol |
IUPAC名 |
4-[[4-(dimethylamino)phenyl]methylideneamino]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H18N2O7S2/c1-21(2)14-5-3-12(4-6-14)11-20-17-9-15(29(23,24)25)7-13-8-16(30(26,27)28)10-18(22)19(13)17/h3-11,22H,1-2H3,(H,23,24,25)(H,26,27,28) |
InChIキー |
PCVMQTPSGLVYNX-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


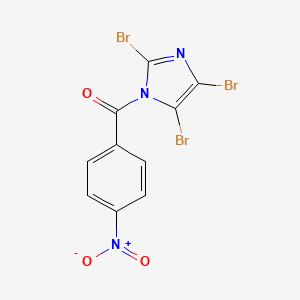


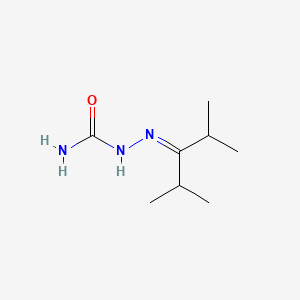
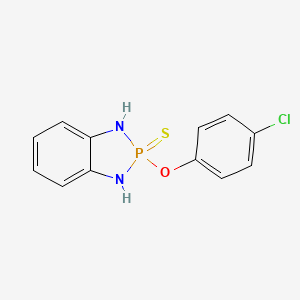
![N-[dimethylamino(tributylstannyloxy)phosphoryl]-N-methylmethanamine](/img/structure/B14741497.png)

![1-[2-(Methylselanyl)phenyl]ethan-1-one](/img/structure/B14741500.png)
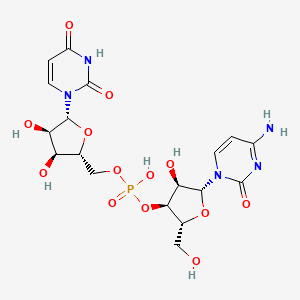
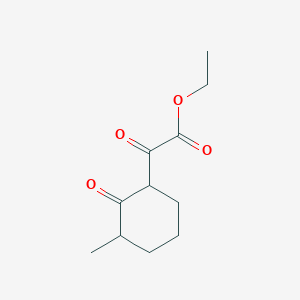
![1-[3-[(7-Chloroquinolin-4-yl)amino]propylamino]-2-methylpropan-2-ol](/img/structure/B14741522.png)
